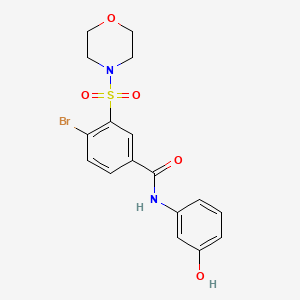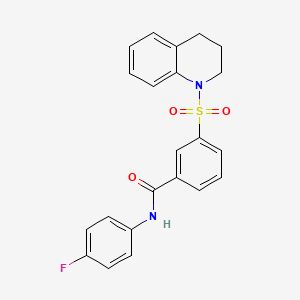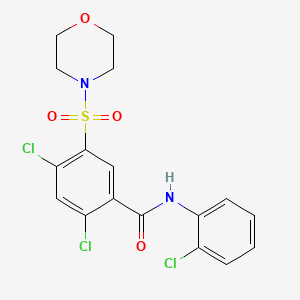
4-bromo-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide
Overview
Description
4-bromo-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound is also known as BMS-582949 and is a selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a protein that plays a crucial role in the development and proliferation of blood cells. Inhibition of FLT3 has been identified as a potential therapeutic strategy for the treatment of leukemia and other blood disorders.
Mechanism of Action
BMS-582949 is a selective inhibitor of FLT3, which plays a crucial role in the development and proliferation of blood cells. FLT3 is overexpressed in many leukemia patients, and inhibition of this receptor has been identified as a potential therapeutic strategy. BMS-582949 binds to the ATP-binding site of FLT3 and inhibits its activity, leading to decreased proliferation of leukemia cells.
Biochemical and Physiological Effects:
In preclinical studies, BMS-582949 has been shown to inhibit FLT3 activity and decrease proliferation of leukemia cells. This compound has also been shown to increase apoptosis, or programmed cell death, in leukemia cells. BMS-582949 has been studied in animal models and has shown promising results in reducing tumor growth and improving survival rates.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BMS-582949 in lab experiments is its specificity for FLT3. This compound has been shown to selectively inhibit FLT3 and has minimal off-target effects. However, one of the limitations of using BMS-582949 is its relatively low potency compared to other FLT3 inhibitors. This compound also has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-bromo-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide. One area of focus is the development of more potent FLT3 inhibitors. BMS-582949 has shown promising results in preclinical studies, but its relatively low potency may limit its clinical utility. Another area of focus is the development of combination therapies that can enhance the efficacy of FLT3 inhibitors. BMS-582949 has been studied in combination with other drugs, such as cytarabine and daunorubicin, and has shown promising results. Finally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of BMS-582949 in order to optimize dosing and reduce potential side effects.
Scientific Research Applications
4-bromo-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. FLT3 is overexpressed in many leukemia patients, and inhibition of this receptor has been identified as a potential therapeutic strategy. BMS-582949 has been shown to inhibit FLT3 in vitro and in vivo, leading to decreased proliferation of leukemia cells. This compound has also been studied in combination with other drugs, such as cytarabine and daunorubicin, and has shown promising results in preclinical studies.
properties
IUPAC Name |
4-bromo-N-(3-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5S/c18-15-5-4-12(17(22)19-13-2-1-3-14(21)11-13)10-16(15)26(23,24)20-6-8-25-9-7-20/h1-5,10-11,21H,6-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYYCJHAXSPACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(3-hydroxyphenyl)-3-(morpholine-4-sulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 5-[(10H-phenothiazin-10-ylcarbonyl)amino]isophthalate](/img/structure/B3446689.png)
![2-(4-chlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]acetohydrazide](/img/structure/B3446702.png)

![1-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)azepane](/img/structure/B3446708.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylbenzenesulfonamide](/img/structure/B3446719.png)

![4-{[(4-bromophenyl)amino]sulfonyl}-N-phenyl-2-thiophenecarboxamide](/img/structure/B3446725.png)
![4-methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B3446733.png)

![N-(4-fluorophenyl)-3-{[(3-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3446750.png)
![2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate](/img/structure/B3446759.png)

![N-benzyl-4-bromo-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3446779.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B3446786.png)